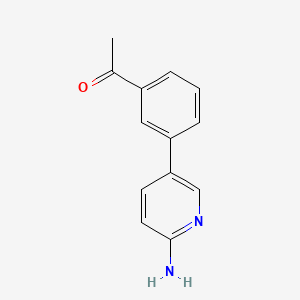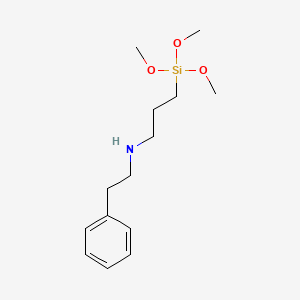
5-(3-Acetylphenyl)-2-aminopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Acetylphenyl)-2-aminopyridine (5-APAP) is an organic compound that has been studied for its potential therapeutic applications. It is a heterocyclic aromatic compound composed of a five-membered ring of three carbon atoms, a phenyl group, and an amino group. 5-APAP has been found to have a variety of potential uses, including as an analgesic, anti-inflammatory, and anticonvulsant agent. In addition, 5-APAP may have potential applications in the treatment of certain types of cancer and neurological disorders.
Scientific Research Applications
5-(3-Acetylphenyl)-2-aminopyridine has been studied for its potential therapeutic applications in the treatment of various diseases and disorders. It has been found to have analgesic, anti-inflammatory, and anticonvulsant properties. In addition, this compound may have potential applications in the treatment of certain types of cancer and neurological disorders. It has been found to have a variety of effects on the body, including the inhibition of certain enzymes and the modulation of certain neurotransmitters.
Mechanism of Action
The mechanism of action of 5-(3-Acetylphenyl)-2-aminopyridine is not yet fully understood. However, it is believed that the compound binds to certain enzymes and receptors in the body, leading to the production of various biochemical and physiological effects. For example, this compound has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), leading to the production of anti-inflammatory effects. In addition, this compound has been found to modulate the neurotransmitter gamma-aminobutyric acid (GABA), leading to the production of anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on the body. These effects include the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2), and the modulation of certain neurotransmitters, such as gamma-aminobutyric acid (GABA). In addition, this compound has been found to have anti-inflammatory, analgesic, and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
5-(3-Acetylphenyl)-2-aminopyridine has a number of advantages and limitations for use in laboratory experiments. One advantage of this compound is that it can be synthesized in good yields from the reaction of 3-acetylphenol and 2-amino-5-chloropyridine. In addition, the reaction can be carried out in aqueous solutions, allowing for the production of this compound in a more environmentally friendly manner. However, one limitation of this compound is that its mechanism of action is not yet fully understood.
Future Directions
There are a number of potential future directions for the study of 5-(3-Acetylphenyl)-2-aminopyridine. One potential direction is to further investigate the compound’s mechanism of action in order to gain a better understanding of its biochemical and physiological effects. In addition, further research could be conducted to explore the potential therapeutic applications of this compound, such as in the treatment of certain types of cancer and neurological disorders. Finally, further research could be conducted to explore the potential of this compound as a drug delivery system.
Synthesis Methods
5-(3-Acetylphenyl)-2-aminopyridine can be synthesized from the reaction of 3-acetylphenol and 2-amino-5-chloropyridine. This reaction takes place in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium on carbon. The reaction produces this compound in good yields of up to 90%. In addition, the reaction can be carried out in aqueous solutions, allowing for the production of this compound in a more environmentally friendly manner.
properties
IUPAC Name |
1-[3-(6-aminopyridin-3-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-9(16)10-3-2-4-11(7-10)12-5-6-13(14)15-8-12/h2-8H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMHWFMZBCZHII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)







